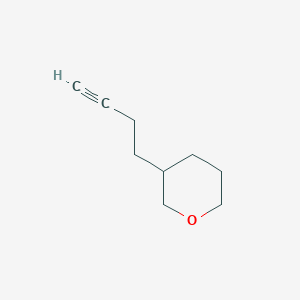![molecular formula C17H19NaO4 B13578829 Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate is a synthetic organic compound with a molecular formula of C17H19NaO4 This compound is known for its unique structure, which includes an oxirane ring and an ethynyl group attached to a phenoxy hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate typically involves the following steps:
Formation of the Phenoxy Hexyl Chain: The initial step involves the reaction of 4-ethynylphenol with 1-bromohexane in the presence of a base such as potassium carbonate to form 4-ethynylphenoxyhexane.
Epoxidation: The next step is the epoxidation of the hexyl chain. This is achieved by reacting the phenoxyhexane derivative with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane ring.
Carboxylation: The final step involves the carboxylation of the oxirane ring. This is done by reacting the epoxide with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Diols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I (CPT1).
Pathways: It inhibits the oxidation of long-chain fatty acids, leading to alterations in cellular energy metabolism and lipid homeostasis.
Comparaison Avec Des Composés Similaires
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate can be compared with other similar compounds, such as:
Etomoxir: Sodium 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, which also inhibits CPT1 and affects fatty acid metabolism.
Clomoxir: 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, another CPT1 inhibitor with similar metabolic effects.
Uniqueness:
- The presence of the ethynyl group in Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate provides unique chemical reactivity and potential for further functionalization compared to its analogs.
Propriétés
Formule moléculaire |
C17H19NaO4 |
|---|---|
Poids moléculaire |
310.32 g/mol |
Nom IUPAC |
sodium;2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H20O4.Na/c1-2-14-7-9-15(10-8-14)20-12-6-4-3-5-11-17(13-21-17)16(18)19;/h1,7-10H,3-6,11-13H2,(H,18,19);/q;+1/p-1 |
Clé InChI |
IWVSAPIHJZNJOA-UHFFFAOYSA-M |
SMILES canonique |
C#CC1=CC=C(C=C1)OCCCCCCC2(CO2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




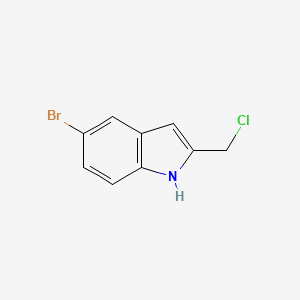
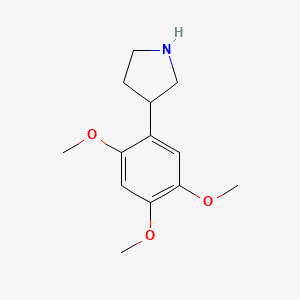

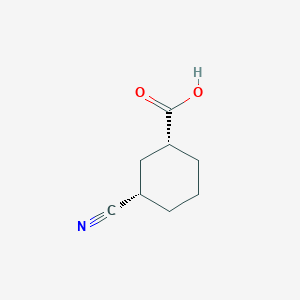

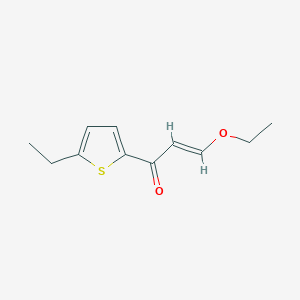
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/no-structure.png)
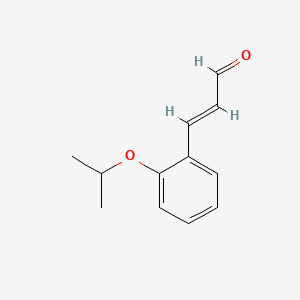
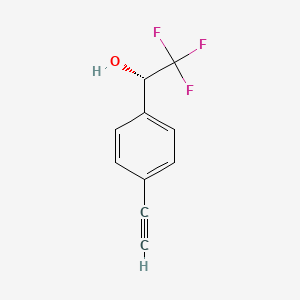
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)
